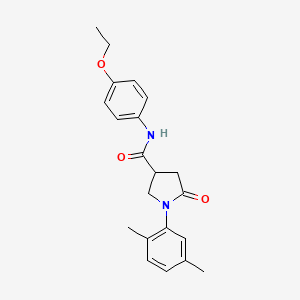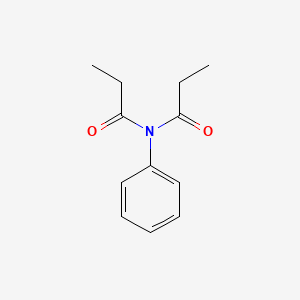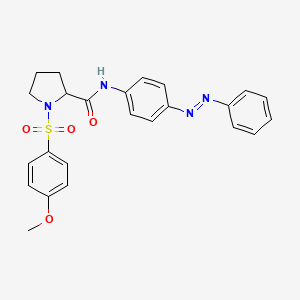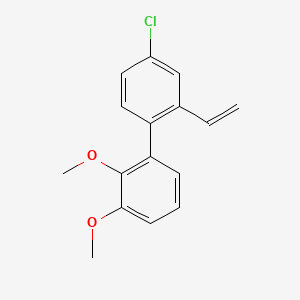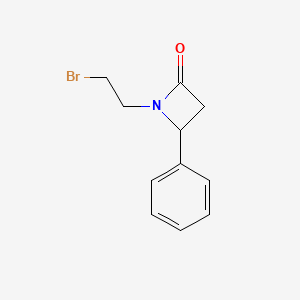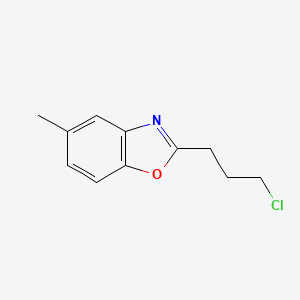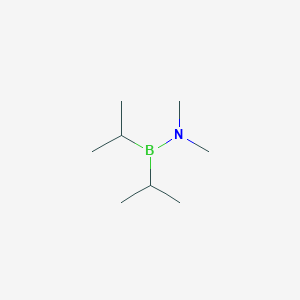
Ethyl 4-(3-oxopentan-2-yl)pyridine-1(4H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-oxopentan-2-yl)pyridine-1(4H)-carboxylate: is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethyl ester group attached to the pyridine ring, along with a 3-oxopentan-2-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-oxopentan-2-yl)pyridine-1(4H)-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of 4-pyridinecarboxylic acid with ethyl acetoacetate in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure the consistent quality of the product. Additionally, the optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(3-oxopentan-2-yl)pyridine-1(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Ethyl 4-(3-oxopentan-2-yl)pyridine-1(4H)-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 4-(3-oxopentan-2-yl)pyridine-1(4H)-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-(3-oxobutan-2-yl)pyridine-1(4H)-carboxylate
- Ethyl 4-(3-oxopropan-2-yl)pyridine-1(4H)-carboxylate
- Ethyl 4-(3-oxobutan-2-yl)pyridine-1(4H)-carboxylate
Uniqueness
Ethyl 4-(3-oxopentan-2-yl)pyridine-1(4H)-carboxylate is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. The presence of the 3-oxopentan-2-yl group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
89318-15-0 |
|---|---|
Formule moléculaire |
C13H19NO3 |
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
ethyl 4-(3-oxopentan-2-yl)-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C13H19NO3/c1-4-12(15)10(3)11-6-8-14(9-7-11)13(16)17-5-2/h6-11H,4-5H2,1-3H3 |
Clé InChI |
YCPVWGGATIPUOP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C)C1C=CN(C=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


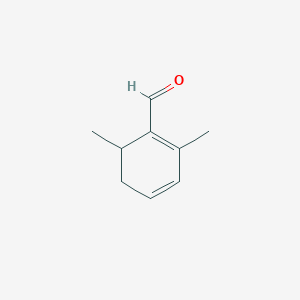
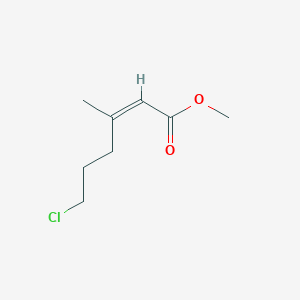
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzoic acid](/img/structure/B14139369.png)
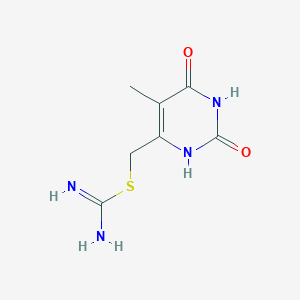
![2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B14139384.png)
![(1R,3R,4R,4aS,5'S,8aR)-5'-(furan-3-yl)-1-hydroxy-8,8a-bis(hydroxymethyl)-3-methylspiro[1,2,3,4a,5,6-hexahydronaphthalene-4,3'-oxolane]-2'-one](/img/structure/B14139410.png)
